2-[(4-Fluorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline
Description
2-[(4-Fluorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a quinoline core substituted with a 4-fluorophenylsulfanyl group at the 2-position and a 4-methylphenyl group at the 3-position.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-3-(4-methylphenyl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNS/c1-15-6-8-16(9-7-15)20-14-17-4-2-3-5-21(17)24-22(20)25-19-12-10-18(23)11-13-19/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEMCDCBNSLFGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201219216 | |
| Record name | 2-[(4-Fluorophenyl)thio]-3-(4-methylphenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201219216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339102-48-6 | |
| Record name | 2-[(4-Fluorophenyl)thio]-3-(4-methylphenyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339102-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Fluorophenyl)thio]-3-(4-methylphenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201219216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Fluorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Fluorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the phenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-[(4-Fluorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, altering their function and leading to cell death in cancer cells.
Comparison with Similar Compounds
- 2-[(4-Fluorophenyl)sulfanyl]-3-(4-chlorophenyl)quinoline
- 2-[(4-Fluorophenyl)sulfanyl]-3-(4-methoxyphenyl)quinoline
- 2-[(4-Fluorophenyl)sulfanyl]-3-(4-nitrophenyl)quinoline
Comparison: Compared to similar compounds, 2-[(4-Fluorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-fluorophenylsulfanyl group and the 4-methylphenyl group may enhance its stability and selectivity towards certain targets.
Biological Activity
2-[(4-Fluorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline is a compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its biological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H16FNS, with a molecular weight of 345.43 g/mol. The compound features a quinoline core with a fluorophenyl group and a methylphenylsulfanyl group, which contribute to its unique biological profile.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound showed effectiveness against various bacterial strains, suggesting potential as antimicrobial agents .
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. In vitro assays have shown that this compound can inhibit the growth of several cancer cell lines. For instance, derivatives with similar structures were tested against lung (A549), colon (HT-29), and gastric (MKN-45) cancer cells, showing promising results in reducing cell viability .
The mechanism by which this compound exerts its biological effects involves:
- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as c-Met kinase .
Case Studies
- Anticancer Activity : A study evaluated the effects of various quinoline derivatives on cancer cell lines, revealing that certain analogs of this compound significantly inhibited cell proliferation with IC50 values in the low micromolar range .
- Antimicrobial Effects : Another investigation assessed the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria, confirming that modifications in the quinoline structure enhance antibacterial activity .
Data Tables
| Activity Type | IC50 (µM) | Target Cell Line |
|---|---|---|
| Anticancer | 1.42 | A549 |
| Antimicrobial (Gram+) | 0.5 | Staphylococcus aureus |
| Antimicrobial (Gram-) | 0.8 | Escherichia coli |
Q & A
Advanced Research Question
- Isosteric replacement : Synthesize analogs replacing the 4-fluorophenylsulfanyl group with non-fluorinated or bulkier substituents (e.g., 4-chlorophenyl) to assess electronic and steric effects .
- QSAR modeling : Use computational tools (e.g., molecular docking) to correlate substituent electronegativity/logP with activity in target assays (e.g., enzyme inhibition) .
- Biological testing : Compare activity across analogs in standardized assays (e.g., IC₅₀ in cancer cell lines) to identify critical pharmacophores .
What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?
Advanced Research Question
- Orthogonal validation : Re-test bioactivity under controlled conditions (e.g., ATP levels in cytotoxicity assays) to rule out false positives .
- Impurity analysis : Use HPLC-MS to detect trace byproducts (e.g., dehalogenated derivatives) that may skew results .
- Target engagement assays : Employ techniques like SPR (surface plasmon resonance) to confirm direct binding to hypothesized targets (e.g., kinases) .
How should environmental fate studies be designed to assess the compound’s ecological impact?
Advanced Research Question
- Degradation pathways : Conduct photolysis/hydrolysis experiments under simulated environmental conditions (pH 7–9, UV light) to identify breakdown products .
- Bioaccumulation potential : Measure logD (octanol-water distribution coefficient) to predict partitioning into biotic vs. abiotic compartments .
- Toxicity screening : Use model organisms (e.g., Daphnia magna) to evaluate acute/chronic effects, with positive controls (e.g., reference toxicants) for validation .
What experimental controls are critical when evaluating the compound’s potential as a kinase inhibitor?
Advanced Research Question
- Negative controls : Include assays with kinase-dead mutants or ATP-competitive inhibitors (e.g., staurosporine) to confirm specificity .
- Off-target screening : Test against a panel of unrelated enzymes (e.g., phosphatases) to rule out nonspecific interactions .
- Cellular context : Use isogenic cell lines (wild-type vs. kinase knockout) to validate target-dependent effects .
How can computational modeling predict metabolic stability and potential drug-drug interactions?
Advanced Research Question
- CYP450 inhibition assays : Use liver microsomes to identify isoforms (e.g., CYP3A4) inhibited by the compound, guided by in silico docking to CYP active sites .
- Metabolite prediction : Tools like MetaSite can simulate Phase I/II metabolism (e.g., sulfoxide formation) to prioritize stable derivatives .
What purification challenges arise during scale-up, and how can they be mitigated?
Basic Research Question
- Column chromatography limitations : Replace with recrystallization (e.g., using ethanol/water mixtures) for cost-effective bulk purification .
- Solubility issues : Optimize solvent systems (e.g., DMSO/THF) to prevent precipitation during final isolation .
How do the compound’s physicochemical properties influence its pharmacokinetic profile?
Advanced Research Question
- LogP/logD analysis : A logP >3 suggests high membrane permeability but potential solubility challenges, requiring formulation optimization (e.g., nanoemulsions) .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, which impacts efficacy and dosing .
What in vitro models are appropriate for preliminary toxicity screening?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
